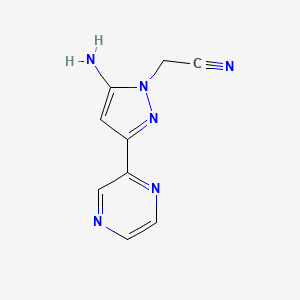

2-(5-amino-3-(pirazin-2-il)-1H-pirazol-1-il)acetonitrilo

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.Molecular Structure Analysis

The molecular formula of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

Los derivados de pirazol son esenciales en la síntesis de diversos compuestos heterocíclicos debido a su versatilidad estructural. El grupo amino en 5-aminopirazoles sirve como un punto de referencia funcional que se puede utilizar para construir andamiajes heterocíclicos poli-sustituidos y fusionados. Estos andamiajes son estructuras fundamentales en muchos productos farmacéuticos y son cruciales para desarrollar nuevos fármacos con actividades biológicas específicas .

Actividad biológica

El marco estructural de los derivados de pirazol, incluido 2-(5-amino-3-(pirazin-2-il)-1H-pirazol-1-il)acetonitrilo, permite el desarrollo de compuestos con significativa actividad biológica. Algunos derivados de pirazol han demostrado ser prometedores como agentes terapéuticos debido a sus posibles propiedades antiinflamatorias, analgésicas y antipiréticas. Su actividad biológica los convierte en candidatos para el descubrimiento y desarrollo de fármacos .

Propiedades fotofísicas

Los derivados de pirazol exhiben propiedades fotofísicas excepcionales, que son útiles en la ciencia de los materiales. Se pueden utilizar para crear compuestos que emiten o absorben luz a longitudes de onda específicas, lo que los hace adecuados para aplicaciones en optoelectrónica, como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas .

Síntesis química industrial

El compuesto en cuestión puede actuar como intermedio en la síntesis de productos químicos industrialmente relevantes. Su flexibilidad estructural permite la creación de varios productos químicos que sirven como bloques de construcción en la producción de tintes, polímeros y otros materiales esenciales para los procesos industriales .

Química medicinal

En química medicinal, This compound se puede utilizar para diseñar y sintetizar nuevos compuestos con posibles efectos farmacológicos. Su estructura central es similar a la que se encuentra en muchos fármacos de moléculas pequeñas, lo que lo convierte en un valioso reactivo en el diseño y la ingeniería de fármacos .

Desarrollo de antagonistas duales

Este compuesto se ha utilizado en el desarrollo de antagonistas duales con fines terapéuticos. Por ejemplo, un compuesto relacionado se investigó por sus efectos en modelos animales de la enfermedad de Parkinson (EP) y la cognición, destacando el potencial de los derivados de pirazol en la investigación de neurociencia .

Mecanismo De Acción

Target of action

Pyrazoles and pyrazinyl compounds are often used as building blocks in the synthesis of various biologically active compounds . They can interact with a wide range of biological targets, depending on their specific structures and functional groups.

Mode of action

The mode of action of a specific pyrazole or pyrazinyl compound would depend on its structure and the biological target it interacts with. These compounds can act as inhibitors, activators, or modulators of their targets, leading to changes in biological activity .

Biochemical pathways

Pyrazoles and pyrazinyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles and pyrazinyl compounds can vary widely, depending on factors such as their specific structures and the route of administration. These properties can significantly impact the bioavailability of these compounds .

Result of action

The molecular and cellular effects of pyrazoles and pyrazinyl compounds can include changes in cell signaling, alterations in enzyme activity, and effects on gene expression. These effects can lead to changes in cellular function and potentially have therapeutic effects .

Action environment

The action of pyrazoles and pyrazinyl compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of these compounds and their ability to interact with their targets .

Análisis Bioquímico

Biochemical Properties

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic functions. The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various cellular processes .

Cellular Effects

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

The molecular mechanism of action of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their functions. For example, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can lead to alterations in cell signaling and gene expression. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter metabolite levels. Additionally, it can affect the balance of anabolic and catabolic processes, impacting overall cellular metabolism.

Propiedades

IUPAC Name |

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDUHWZPOFPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

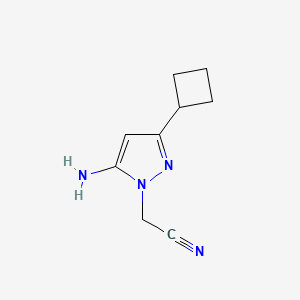

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

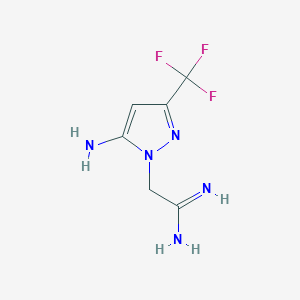

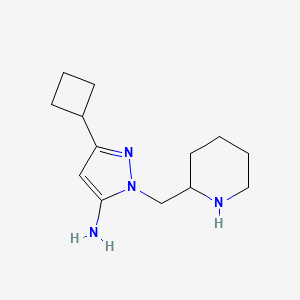

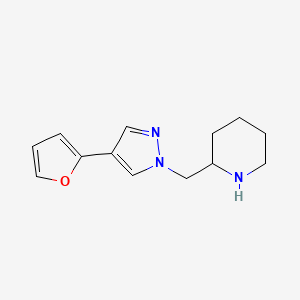

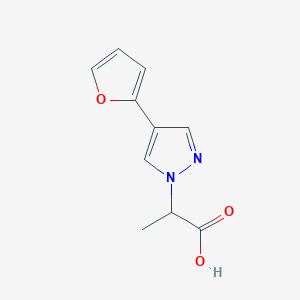

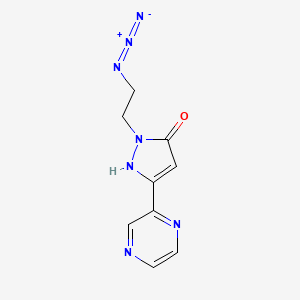

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.